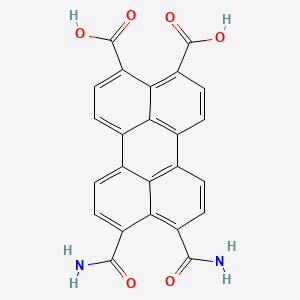
9,10-dicarbamoylperylene-3,4-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,9,10-Perylenetetracarboxylicacid diimide;Anthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-1,3,8,10(2H,9H)-tetraone is an organic heteropolycyclic compound. It is widely known for its use as a biological dye and indicator . This compound is also referred to as Pigment Violet 29 and is recognized for its vibrant colors and stability under various environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,9,10-Perylenetetracarboxylicacid diimide typically involves the reaction of perylene-3,4,9,10-tetracarboxylic dianhydride with ammonia or primary amines . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions in reactors where the dianhydride is reacted with the desired amine under controlled conditions. The product is then purified through recrystallization or other separation techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
3,4,9,10-Perylenetetracarboxylicacid diimide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form perylene-3,4,9,10-tetracarboxylic dianhydride.
Reduction: It can be reduced to form perylene derivatives with different functional groups.
Substitution: The imide groups can be substituted with other functional groups to form derivatives with varied properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include various perylene derivatives, which are used in different applications such as dyes, pigments, and organic semiconductors .
Scientific Research Applications
3,4,9,10-Perylenetetracarboxylicacid diimide has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organic compounds and as a dye in chemical analysis.
Biology: Employed as a biological stain and fluorescent marker in microscopy and other imaging techniques.
Medicine: Investigated for its potential use in drug delivery systems and as a component in diagnostic assays.
Mechanism of Action
The mechanism of action of 3,4,9,10-Perylenetetracarboxylicacid diimide involves its ability to interact with various molecular targets through π-π stacking interactions and hydrogen bonding. These interactions allow it to function effectively as a dye and pigment, providing stability and colorfastness .
Comparison with Similar Compounds
Similar Compounds
N,N’-Dimethyl-3,4,9,10-perylenetetracarboxylic Diimide: Known for its use as a pigment and in organic electronics.
N,N’-Bis[3-(dimethylamino)propyl]perylene-3,4,9,10-tetracarboxylic Diimide: Used in similar applications but with different solubility and electronic properties.
Uniqueness
3,4,9,10-Perylenetetracarboxylicacid diimide stands out due to its exceptional stability under various environmental conditions and its vibrant color range, making it highly valuable in industrial applications .
Properties
Molecular Formula |
C24H14N2O6 |
|---|---|
Molecular Weight |
426.4 g/mol |
IUPAC Name |
9,10-dicarbamoylperylene-3,4-dicarboxylic acid |
InChI |
InChI=1S/C24H14N2O6/c25-21(27)13-5-1-9-11-3-7-15(23(29)30)20-16(24(31)32)8-4-12(18(11)20)10-2-6-14(22(26)28)19(13)17(9)10/h1-8H,(H2,25,27)(H2,26,28)(H,29,30)(H,31,32) |
InChI Key |
PONZBUKBFVIXOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=CC=C3C2=C1C4=C5C3=CC=C(C5=C(C=C4)C(=O)O)C(=O)O)C(=O)N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


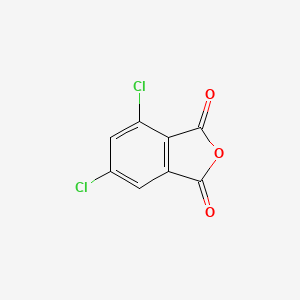
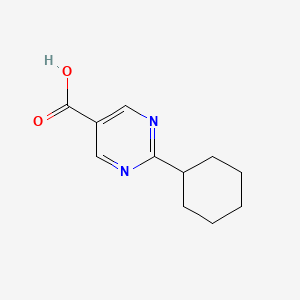
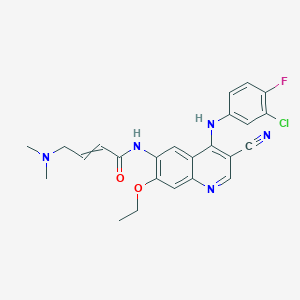
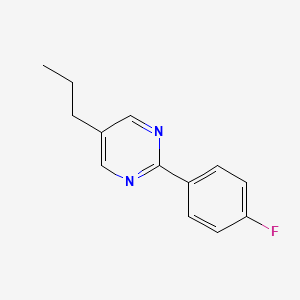
![2-nitro-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B8805977.png)
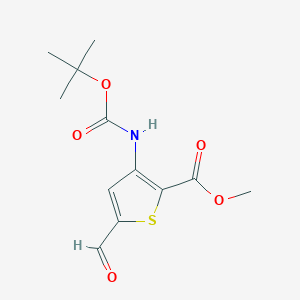
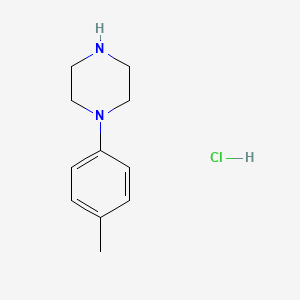
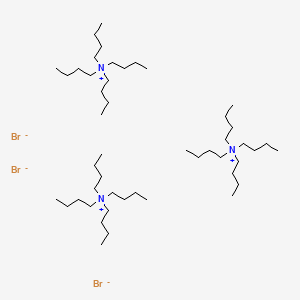
![4-(2-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B8806009.png)
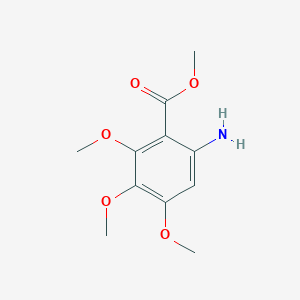
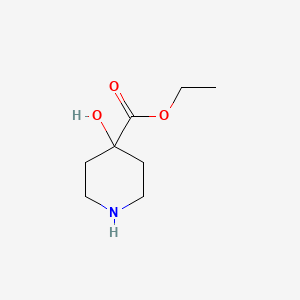
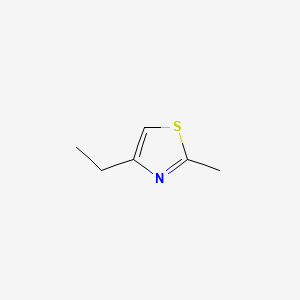
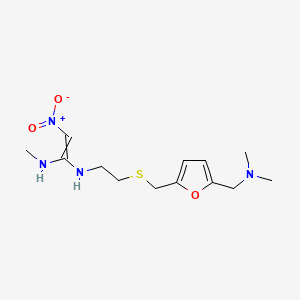
![2-(3-Fluorophenyl)-6-(trifluoromethyl)pyrazolo[1,5-A]pyridine](/img/structure/B8806033.png)
